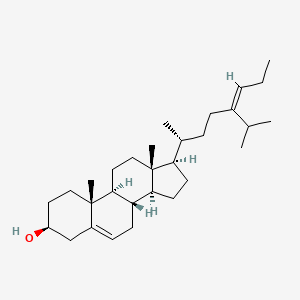
29-Methylisofucosterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
29-Methylisofucosterol is a steroid. It derives from a hydride of a stigmastane.
29-Methylisofucosterol is a natural product found in Petrosia ficiformis, Sarcophyton crassocaule, and Aureococcus anophagefferens with data available.
Applications De Recherche Scientifique
1. Fucosterol Epoxide Lyase in Insects
Research on 29-Methylisofucosterol includes its use in the study of enzyme activity, specifically fucosterol epoxide lyase in insects. Tritium-labeled fucosterol epoxide with a C-29 methyl group has been synthesized for use in assays to measure this enzyme's activity in insect tissue homogenates (Prestwich et al., 1985).
2. Antiviral Research
In the context of antiviral research, derivatives of 29-Methylisofucosterol have been explored for their potential to inhibit SARS-CoV-2 main protease, a critical component in the viral life cycle. This research underscores the compound's potential in the development of treatments for COVID-19 (Belal et al., 2022).
3. Cholesterol Conversion in Insects
Investigations into the stereochemistry of cholesterol conversion in insects have utilized 29-Methylisofucosterol. Specifically, studies on the sitosterol to cholesterol conversion process have employed variants of this compound (Fujimoto et al., 1980).
4. Marine Lipid Biosynthesis
Research into the biosynthesis of marine lipids has also involved 29-Methylisofucosterol. The compound's role in synthesizing sterols in marine organisms, such as sponges, has been a subject of study, revealing insights into biological pathways in these organisms (Stoilov et al., 1986).
5. Algae Sterol Composition
The identification of 29-Methylisofucosterol in marine algae highlights its significance in the study of algal sterol composition. It has been identified as a major sterol in certain algae species, providing insights into the lipid profiles of these organisms (Gibbons et al., 1968).
6. Cytotoxicity in Cancer Research
29-Methylisofucosterol derivatives have been studied for their cytotoxic properties against various cancer cell lines. This research offers promising avenues for the development of new cancer treatments (Sheu et al., 1997).
Propriétés
Numéro CAS |
35339-71-0 |
|---|---|
Nom du produit |
29-Methylisofucosterol |
Formule moléculaire |
C30H50O |
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-yloct-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O/c1-7-8-22(20(2)3)10-9-21(4)26-13-14-27-25-12-11-23-19-24(31)15-17-29(23,5)28(25)16-18-30(26,27)6/h8,11,20-21,24-28,31H,7,9-10,12-19H2,1-6H3/b22-8-/t21-,24+,25+,26-,27+,28+,29+,30-/m1/s1 |
Clé InChI |
LVMOSMRIAUDGQC-CDXQRKPWSA-N |
SMILES isomérique |
CC/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C |
SMILES |
CCC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
SMILES canonique |
CCC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Synonymes |
24-propylidenecholest-5-en-3 beta-ol 29-methylisofucosterol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



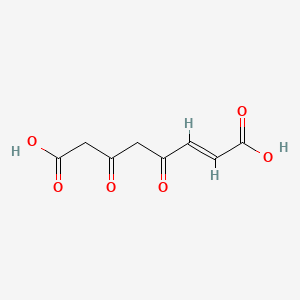
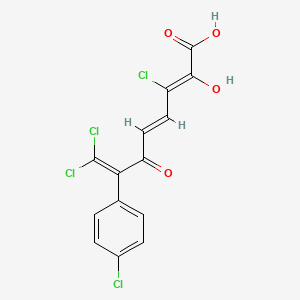
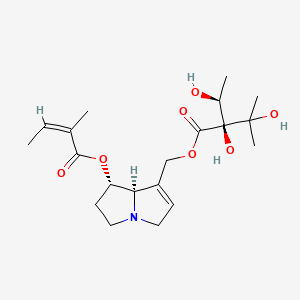
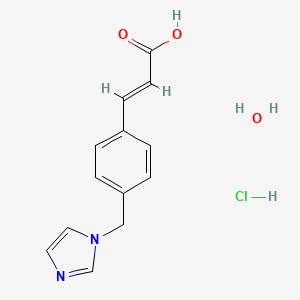
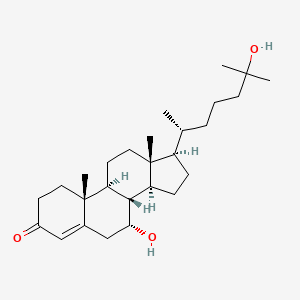
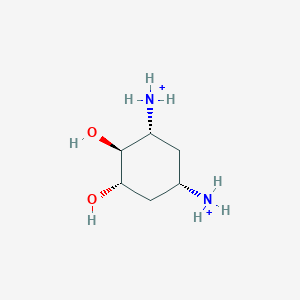
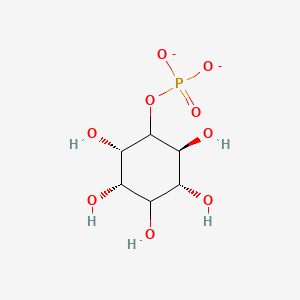
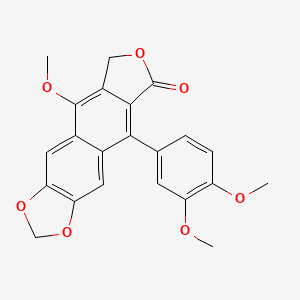
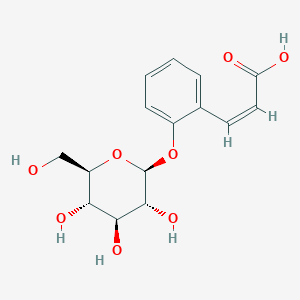
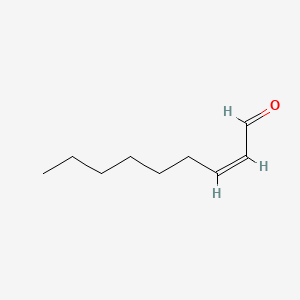
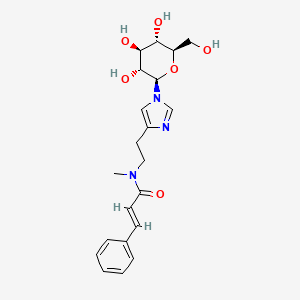
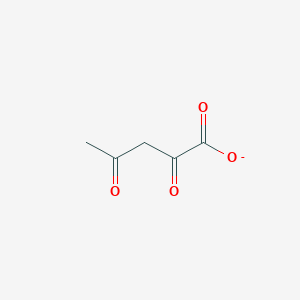
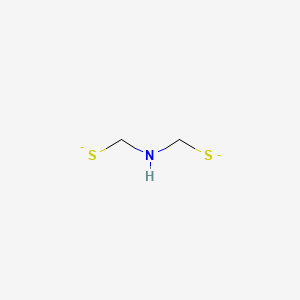
![[MoCl4Py2]](/img/structure/B1236948.png)